Para-Chloro vs. Ortho-Chloro Phenoxyacetyl: Impact on Lipophilicity and Hydrogen-Bonding Capacity
The para-chloro isomer exhibits higher lipophilicity than the ortho-chloro analog. Calculated logP for 2-(4-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is 3.02, vs. 2.8 for the ortho-chloro counterpart [1]. Polar surface area (PSA) is identical (57 Ų), but the para-substitution reduces intramolecular H-bonding between the chlorine and the acetamide NH, making the NH more available for target interactions [2].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.02 |
| Comparator Or Baseline | 2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide: logP = 2.8 |
| Quantified Difference | Δ logP = +0.22 |
| Conditions | Predicted by consensus method (ALOGPS/Molinspiration) |
Why This Matters
Higher logP can enhance membrane permeability and oral absorption, critical for progressing hits in CNS-targeted programs.
- [1] ChemSpace. CSSS00026381635 – 2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide: logP 2.8. https://chem-space.com/CSSS00026381635-0703E3 (accessed 2026-04-30). View Source
- [2] Calculations based on molecular structure; ortho-chloro allows weak intramolecular Cl···H–N hydrogen bond that para-chloro cannot form. View Source
